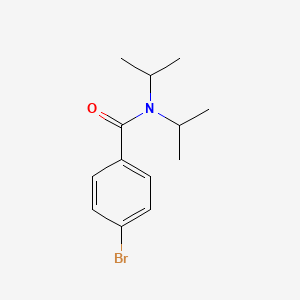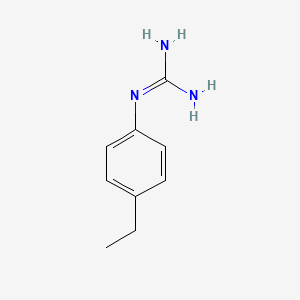
2-氯-3-肼基喹喔啉
描述
Synthesis Analysis
The synthesis of 2-Chloro-3-hydrazinylquinoxaline can be achieved through reactions involving 2,3-dichloroquinoxaline and its derivatives with hydrazine hydrate monohydrate in ethanol at 25°C for 16 hours . The resulting precipitate is filtered, and the solid is washed with ethanol and air-dried to give the crude product .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-hydrazinylquinoxaline is represented by the InChI code1S/C8H7ClN4/c9-7-8 (13-10)12-6-4-2-1-3-5 (6)11-7/h1-4H,10H2, (H,12,13) . The molecular weight of the compound is 194.62 g/mol . Chemical Reactions Analysis
2-Chloro-3-hydrazinylquinoxaline undergoes various chemical reactions to form different derivatives. For example, the reaction with trifluoromethyl-β-diketones yields a mix of pyrazolines, pyrazoles, triazoloquinoxalines, and 1H-pyrazoles .Physical And Chemical Properties Analysis
2-Chloro-3-hydrazinylquinoxaline is a solid compound . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .科学研究应用
Antifungal Applications
2-Chloro-3-hydrazinylquinoxaline: has shown significant potential in the treatment of fungal infections, particularly those caused by Candida species . Its efficacy varies across different strains, with notable success against Candida krusei and variable results against others like Candida albicans and Candida auris . The compound’s dual antifungal and anti-inflammatory properties make it a promising candidate for further development as a therapeutic agent.
Biochemistry Research
In biochemistry, 2-Chloro-3-hydrazinylquinoxaline serves as a crucial intermediate in the synthesis of new compounds. It’s used to explore molecular interactions and study the antimicrobial effectiveness of quinoxaline derivatives . This research is vital for understanding the compound’s role in biological systems and its potential therapeutic uses.
Pharmacological Potential
The pharmacological landscape recognizes 2-Chloro-3-hydrazinylquinoxaline for its potential in developing treatments for various diseases. It’s been evaluated for its inhibitory activities against liver cancer cell lines and as a histone deacetylase-4 inhibitor, which could have implications in cancer therapy .
Agricultural Use
In agriculture, 2-Chloro-3-hydrazinylquinoxaline could be utilized as a fungicide due to its effectiveness against fungal pathogens that affect crops . Its application could help protect plants from diseases, leading to better crop yields and food security.
Material Science
This compound is also relevant in material science, where it could contribute to the development of new materials with specific properties. Its molecular structure allows for the creation of polymers used in photovoltaic applications or as luminescent materials .
Environmental Applications
The environmental applications of 2-Chloro-3-hydrazinylquinoxaline include its use as an antimicrobial agent that could potentially be used to treat water or soil contaminated with pathogenic fungi . This could be particularly useful in preventing the spread of diseases in ecological systems.
作用机制
Target of Action
The primary targets of 2-Chloro-3-hydrazinylquinoxaline are various strains of Candida and Aspergillus . These organisms represent prevalent fungal infections, notable for their substantial implications on morbidity and mortality rates .
Mode of Action
2-Chloro-3-hydrazinylquinoxaline interacts with these fungal species, exhibiting notable potential in addressing infections . The specific molecular interactions are still under investigation, and further studies are needed to fully understand the mode of action .
Biochemical Pathways
It’s known that the compound exhibits promising antimicrobial efficacy
Pharmacokinetics
Quinoxaline derivatives, including 2-Chloro-3-hydrazinylquinoxaline, showcase promising antimicrobial efficacy coupled with favorable pharmacokinetic and safety characteristics . .
Result of Action
2-Chloro-3-hydrazinylquinoxaline has demonstrated substantial potential in effectively addressing various Candida and Aspergillus species, showcasing dual attributes of antifungal and anti-inflammatory properties . It exhibited heightened efficacy, particularly against Candida krusei isolates . Its performance against candida albicans, candida tropicalis, candida glabrata, candida parapsilosis, and candida auris isolates exhibited variability .
Action Environment
The effectiveness of 2-Chloro-3-hydrazinylquinoxaline can be influenced by various environmental factors. Further investigations, incorporating additional tests and experiments, are imperative to attain a more comprehensive understanding of its therapeutic capabilities .
安全和危害
The compound is classified as dangerous. It has hazard statements H301-H311-H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
属性
IUPAC Name |
(3-chloroquinoxalin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-8(13-10)12-6-4-2-1-3-5(6)11-7/h1-4H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODNZCIFRICALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394749 | |
| Record name | 2-chloro-3-hydrazinoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-hydrazinylquinoxaline | |
CAS RN |
51347-93-4 | |
| Record name | 2-chloro-3-hydrazinoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does 2-Chloro-3-hydrazinylquinoxaline show any activity against Aspergillus species?
A1: While 2-Chloro-3-hydrazinylquinoxaline demonstrates efficacy against various Candida species, its activity against Aspergillus species is more variable. It shows some efficacy against Aspergillus fumigatus, Aspergillus niger, Aspergillus terreus, and Aspergillus flavus, but no effect against Aspergillus brasiliensis []. This suggests a potentially different mechanism of action or target for this compound in Aspergillus compared to Candida.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


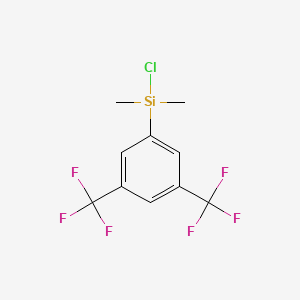
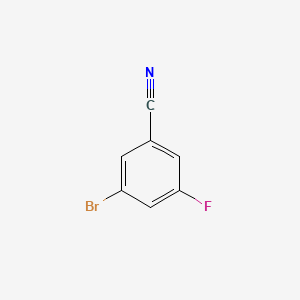
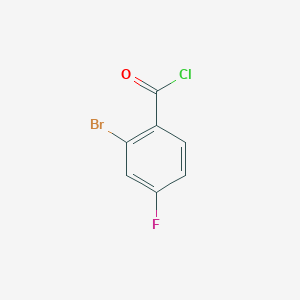
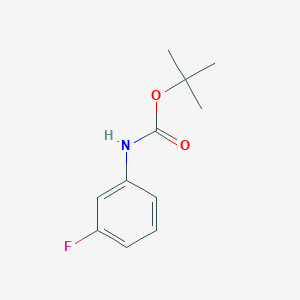
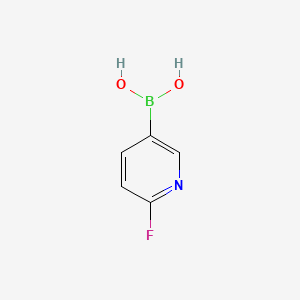

![2-[(2-Amino-3-hydroxypropanoyl)amino]pentanedioic acid](/img/structure/B1333838.png)

